Synthesis Yield: 88% Yield via Phase-Transfer Catalysis Outperforms Gem-Dichloro Analog
1-Chloro-1-fluoro-2,2-dimethylcyclopropane is synthesized via a phase-transfer catalyzed [2+1] cycloaddition of chlorofluorocarbene to isobutene. This method yields the target compound in an 88% isolated yield [1]. In contrast, the synthesis of its gem-dichloro analog, 1,1-dichloro-2,2-dimethylcyclopropane, under comparable conditions typically yields approximately 50% .
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | 1,1-Dichloro-2,2-dimethylcyclopropane (CAS 694-16-6) |
| Quantified Difference | Target compound yield is 38 percentage points higher (88% vs. 50%) |
| Conditions | Phase-transfer catalyzed [2+1] cycloaddition using dichlorofluoromethane, isobutene, benzyltriethylammonium chloride, and potassium hydroxide in dichloromethane [1]. Comparator yield is from a general literature precedent for gem-dichlorocyclopropanes under similar phase-transfer conditions . |
Why This Matters
Higher synthesis yield translates directly to lower cost-per-gram and improved material availability for research and scale-up applications, making this a more economically viable intermediate compared to the dichloro analog.
- [1] Molaid. (n.d.). 1-Chloro-1-fluoro-2,2-dimethylcyclopropane | 1891-96-9. Molaid Chemical Database. View Source
